

Check Availability & Pricing

4'-Acetylbenzo-15-crown 5-Ether CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	4'-Acetylbenzo-15-crown 5-Ether	
Cat. No.:	B188866	Get Quote

An In-depth Technical Guide to 4'-Acetylbenzo-15-crown-5-Ether

Introduction

4'-Acetylbenzo-15-crown-5-ether is a specialized macrocyclic polyether that belongs to the crown ether family. Its unique structure, featuring a 15-membered crown ring fused to an acetyl-substituted benzene ring, endows it with the ability to selectively form stable "host-guest" complexes with various cations.[1] The 15-crown-5 cavity has a diameter of approximately 1.7-2.2 Å, making it particularly suitable for complexing with cations of similar size, most notably the sodium ion (Na+).[2] The acetyl group, being an electron-withdrawing substituent, can modulate the electron density of the adjacent ether oxygens, influencing its binding affinity and selectivity.[3]

This technical guide provides a comprehensive overview of 4'-Acetylbenzo-15-crown-5-ether, including its chemical structure, physicochemical properties, experimental protocols for synthesis and analysis, and key applications. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique properties and applications of functionalized crown ethers.

Chemical Structure and Identification

The structure consists of a benzo-15-crown-5 macrocycle with an acetyl group attached to the 4-position of the aromatic ring.

- CAS Number: 41757-95-3[4][5][6]
- Systematic Name: 2,3-(4-Acetylbenzo)-1,4,7,10,13-pentaoxacyclopentadec-2-ene[4][7][8]
- Synonym: 1-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)ethan-1-one[8]

Physicochemical and Spectroscopic Data

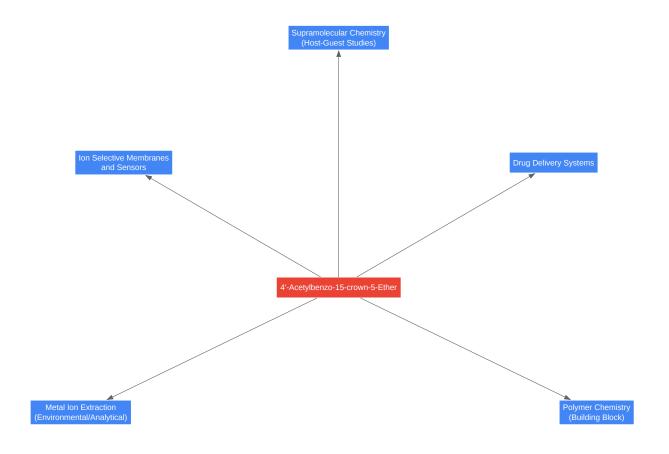
The properties of this compound make it suitable for a range of laboratory applications. It is typically a stable, crystalline solid at room temperature.

Table 1: Physicochemical Properties of 4'-Acetylbenzo-15-crown-5-Ether

Property	Value	References
CAS Number	41757-95-3	[4][5][6][7][8]
Molecular Formula	C16H22O6	[4][5]
Molecular Weight	310.34 g/mol	[5][8]
Appearance	White to off-white/light yellow powder or crystals	[4][7][8]
Melting Point	95 - 99 °C	[4][7]
Purity	≥ 97% (GC)	[4][7]

Table 2: Representative Spectroscopic Data for a Related Benzo-15-crown-5 Derivative (Schiff Base of 4'-Formylbenzo-15-crown-5)

Note: The following data is for a closely related Schiff base derivative and is provided as an example of the types of spectral features observed in this class of compounds. Specific peak values for 4'-Acetylbenzo-15-crown-5 may vary.



Spectroscopy	Data	Reference
¹H-NMR (CDCl₃)	δ 11.85 (s, 1H, -OH), 8.75-8.73 (d, 1H, -CHN), 7.50-7.22 (m, 4H, arom H), 7.04-6.66 (m, 3H, arom H), 4.26-4.18 (m, 4H, -OCH ₂), 3.97-3.92 (m, 4H, -OCH ₂), 3.71-3.68 (m, 8H, -OCH ₂)	[9]
IR (KBr)	v/cm ⁻¹ : 2932, 2867 (C-H), 1622 (C=N), 1598 (C=C), 1268 (Ar-O-C), 1125 (C-O-C)	[9]
MS (EI)	m/z (%): 414 (M+, 100)	[9]

Core Applications

The unique cation-binding ability of 4'-Acetylbenzo-15-crown-5-ether makes it a valuable tool in various scientific fields.[4] Its applications stem from its capacity to solubilize inorganic salts in organic solvents and selectively complex with metal ions.

Click to download full resolution via product page

Caption: Core applications of 4'-Acetylbenzo-15-crown-5-ether.

Key application areas include:

- Ion Selective Membranes: The crown ether's structure allows for selective binding with specific cations, making it highly effective for creating ion-selective membranes and sensors.
 [4][10]
- Drug Delivery Systems: It can be used in formulating controlled-release drug delivery systems by encapsulating and transporting therapeutic agents.[4][10]
- Extraction Processes: Its ability to selectively complex with metal ions is valuable in liquidliquid extraction processes for environmental remediation and analytical chemistry.[4]

- Polymer Chemistry: It serves as a functional building block for synthesizing advanced polymers with applications in materials science and nanotechnology.[10]
- Supramolecular Chemistry: As a host molecule, it is a key component in studies of complex molecular systems and host-guest interactions.[4][10]

Experimental Protocols Protocol 1: General Synthesis of Benzo-15-Crown-5 (Precursor)

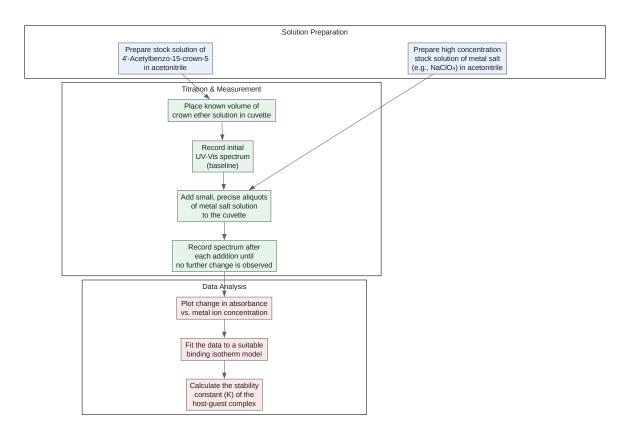
This protocol outlines the synthesis of the parent benzo-15-crown-5 macrocycle, which can then be functionalized. The procedure involves the cyclization of catechol with tetraethyleneglycol dichloride.[1]

Materials:

- Catechol
- Tetraethyleneglycol dichloride
- Sodium hydroxide (NaOH)
- n-Butanol
- Hydrochloric acid (HCl)
- Hexane

Procedure:

- In a 2-liter flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 88
 g (0.8 mole) of catechol in 1200 ml of n-butanol.
- While stirring, add an aqueous solution of NaOH (67.2 g of NaOH in 80 ml of H₂O). Mix for 30-40 minutes.


- Add 156.6 ml (0.8 mole) of tetraethyleneglycol dichloride dropwise at a rate of approximately 17 ml/min.
- Reflux the mixture for 7-8 hours at approximately 107 °C.
- · After cooling, filter the reaction mixture.
- Acidify the filtrate with concentrated HCl, which will cause the product to precipitate.
- Filter the precipitate and wash it with water until a neutral pH is achieved.
- The crude product can be further purified by extraction with hexane and recrystallization.[1]

Note: The synthesis of 4'-Acetylbenzo-15-crown-5 would typically proceed via Friedel-Crafts acylation of the synthesized benzo-15-crown-5.

Protocol 2: Cation Binding Analysis by UV-Vis Spectrophotometric Titration

This protocol describes a general method to determine the stability constant of the complex formed between the crown ether and a metal cation.[2]

Click to download full resolution via product page

Caption: Experimental workflow for cation binding analysis via titration.

Procedure:

- Solution Preparation:
 - Prepare a stock solution of 4'-Acetylbenzo-15-crown-5 of a known concentration (e.g., 1x10⁻⁴ M) in a suitable solvent like acetonitrile.
 - Prepare a series of stock solutions of the metal salt of interest (e.g., sodium perchlorate)
 at a much higher concentration in the same solvent.
- Titration:
 - Place a known volume of the crown ether solution into a quartz cuvette.

- Record the initial UV-Vis absorption spectrum.
- Add successive, small aliquots of the concentrated metal salt solution to the cuvette.
- Record the UV-Vis spectrum after each addition, ensuring the solution has equilibrated.
- Data Analysis:
 - Monitor the changes in the absorption spectrum (e.g., a shift in λ_{max} or a change in absorbance at a specific wavelength) as a function of the metal ion concentration.
 - Plot the change in absorbance against the molar ratio of the metal ion to the crown ether.
 - Use non-linear regression analysis to fit the titration data to a 1:1 binding model to determine the stability constant (K) of the complex.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Production of Macrocyclic Polyether Benzo-15-Crown-5 and its Functional Derivatives –
 Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. alfachemic.com [alfachemic.com]
- 4. chemimpex.com [chemimpex.com]
- 5. scbt.com [scbt.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 4'-Acetylbenzo-15-crown 5-Ether | 41757-95-3 | TCI EUROPE N.V. [tcichemicals.com]
- 8. 4'-ACETYLBENZO-15-CROWN 5-ETHER Two Chongqing Chemdad Co. , Ltd [chemdad.com]
- 9. Synthesis and Characterization of Benzo-15-Crown-5 Ethers with Appended N2O Schiff Bases [mdpi.com]

- 10. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- To cite this document: BenchChem. [4'-Acetylbenzo-15-crown 5-Ether CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188866#4-acetylbenzo-15-crown-5-ether-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com